N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexylmethyl group attached to an indazole and indole moiety, making it a subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole and indole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(cyclohexylmethyl)-1H-indazol-3-yl)carbonyl)-L-valine
- 3-Methyl-N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine ethyl ester
Uniqueness
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide stands out due to its unique combination of indazole and indole moieties, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H24N4O |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C23H24N4O/c28-23(24-14-15-6-2-1-3-7-15)17-11-10-16-12-21(25-20(16)13-17)22-18-8-4-5-9-19(18)26-27-22/h4-5,8-13,15,25H,1-3,6-7,14H2,(H,24,28)(H,26,27) |
InChI Key |
FCAWWBYULLLTFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)C=C(N3)C4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.